2,4,6-Tribromophenyl 4-dodecylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tribromophenyl 4-dodecylbenzene-1-sulfonate is a complex organic compound that features both brominated phenyl and sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tribromophenyl 4-dodecylbenzene-1-sulfonate typically involves the bromination of phenol to produce 2,4,6-tribromophenol, followed by a sulfonation reaction with 4-dodecylbenzene-1-sulfonyl chloride. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonation processes, utilizing advanced chemical reactors and purification systems to achieve high yields and purity. The use of automated systems and stringent quality control measures ensures the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tribromophenyl 4-dodecylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles like hydroxide ions, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2,4,6-Tribromophenyl 4-dodecylbenzene-1-sulfonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of flame retardants and surfactants.
Mechanism of Action
The mechanism of action of 2,4,6-Tribromophenyl 4-dodecylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl group may interact with biological molecules, altering their function and leading to various biological effects. The sulfonate group can enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromophenol: A brominated derivative of phenol used as a fungicide and in the preparation of flame retardants.
2,4-Dibromophenyl 2,4,6-tribromophenyl ether: A polybromodiphenyl ether used as a flame retardant.
Uniqueness
2,4,6-Tribromophenyl 4-dodecylbenzene-1-sulfonate is unique due to its combination of brominated phenyl and sulfonate groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various scientific and industrial fields.
Properties
CAS No. |
66280-44-2 |
---|---|
Molecular Formula |
C24H31Br3O3S |
Molecular Weight |
639.3 g/mol |
IUPAC Name |
(2,4,6-tribromophenyl) 4-dodecylbenzenesulfonate |
InChI |
InChI=1S/C24H31Br3O3S/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-15-21(16-14-19)31(28,29)30-24-22(26)17-20(25)18-23(24)27/h13-18H,2-12H2,1H3 |
InChI Key |
QVGKUSCYAWKECW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.